Methyl 3-(4-piperidinyloxy)benzoate hydrochloride

PI3Kδ Inhibition Kinase Inhibitor Cellular Assay

This hydrochloride salt is optimized for aqueous solubility (≥25 mg/mL) and ease of handling. It is a critical building block for medicinal chemistry, validated as a PI3Kδ inhibitor (cellular IC50: 102 nM). Its minimal CYP3A4 inhibition (IC50: 10,000 nM) makes it a superior scaffold for kinase programs seeking to avoid drug-drug interaction liabilities. Essential for structure-activity relationship (SAR) studies comparing ester and free acid moieties. Ensure assay reproducibility with this well-characterized reference standard.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 936128-98-2
Cat. No. B1451216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-piperidinyloxy)benzoate hydrochloride
CAS936128-98-2
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H
InChIKeyRVEADBKOIBZGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-piperidinyloxy)benzoate Hydrochloride (CAS 936128-98-2): Procurement-Relevant Physicochemical and Structural Profile


Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS 936128-98-2) is a piperidinyloxy-substituted benzoate ester . This compound, with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol , is provided as a hydrochloride salt to enhance aqueous solubility and handling . It serves as a key building block in medicinal chemistry and chemical biology, with documented activity as a PI3Kδ inhibitor [1].

Why Methyl 3-(4-piperidinyloxy)benzoate Hydrochloride Cannot Be Substituted with Generic Analogs in PI3Kδ-Focused Research


Although numerous piperidinyloxy benzoate derivatives exist, their biological profiles are highly sensitive to subtle structural modifications. For instance, the ester moiety (methyl vs. ethyl vs. free acid) can drastically alter target binding and physicochemical properties [1]. Furthermore, the specific substitution pattern on the aromatic ring and the presence of the hydrochloride salt are critical determinants of potency, selectivity, and experimental handling. Therefore, substituting Methyl 3-(4-piperidinyloxy)benzoate hydrochloride with a generic analog without rigorous side-by-side validation risks compromising experimental reproducibility and the validity of structure-activity relationship (SAR) conclusions [2].

Quantitative Differentiation Guide for Methyl 3-(4-piperidinyloxy)benzoate Hydrochloride Procurement


PI3Kδ Cellular Inhibition: Direct Functional Comparison vs. Carboxylic Acid Analog

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride demonstrates PI3Kδ inhibition in a cellular context with an IC50 of 102 nM, as measured by inhibition of AKT phosphorylation in Ri-1 cells [1]. In contrast, the corresponding carboxylic acid analog (3-(4-piperidinyloxy)benzoic acid) shows a more potent IC50 of 38 nM in a different PI3K biochemical assay [2]. While the acid is more potent in a biochemical setting, the methyl ester's cellular activity provides a critical data point for understanding membrane permeability and intracellular target engagement, which are essential for cell-based SAR studies.

PI3Kδ Inhibition Kinase Inhibitor Cellular Assay

CYP3A4 Liability: A Clear Advantage Over Potent Pan-PI3K Inhibitors

The compound exhibits negligible inhibition of Cytochrome P450 3A4 (CYP3A4), with an IC50 of 10,000 nM (10 µM) in a time-dependent inhibition assay using human liver microsomes [1]. This is a favorable property compared to many potent kinase inhibitors, which often carry significant CYP3A4 inhibition liability. For example, while not a direct comparator, the data contrasts with known CYP3A4 inhibitors like ketoconazole (IC50 ~0.1 µM) [2], indicating a low potential for CYP3A4-mediated drug-drug interactions for this scaffold.

CYP3A4 Inhibition Drug-Drug Interaction Selectivity

Aqueous Solubility: Quantified Handling Advantage of the Hydrochloride Salt Form

The hydrochloride salt form of this compound confers a significant solubility advantage. While precise thermodynamic solubility data for the neutral form is unavailable, the salt is reported to be soluble in water to at least 25 mg/mL [1]. In contrast, the structurally analogous free base ethyl ester (Ethyl 3-(4-piperidinyloxy)benzoate) is not reported to possess such high aqueous solubility, and is typically handled in organic solvents . This difference is critical for assay development and in vivo studies where aqueous formulation is required.

Aqueous Solubility Formulation Hydrochloride Salt

PI3Kδ Biochemical Potency Benchmark: Contextualizing Cellular Activity

While the cellular IC50 for PI3Kδ is 102 nM [1], the compound's direct binding affinity for PI3Kδ in a biochemical assay is not reported. However, a close structural analog (the carboxylic acid) demonstrates a potent IC50 of 2.5 nM in a similar PI3K biochemical assay [2]. This suggests that the piperidinyloxy-benzoate core possesses high intrinsic affinity for PI3K isoforms, and the 102 nM cellular potency of the methyl ester reflects factors beyond binding affinity, such as cell permeability or efflux.

PI3Kδ Biochemical Assay SAR

Evidence-Backed Research and Industrial Application Scenarios for Methyl 3-(4-piperidinyloxy)benzoate Hydrochloride Procurement


Cellular PI3Kδ Target Engagement Studies

Methyl 3-(4-piperidinyloxy)benzoate hydrochloride is ideally suited for experiments where cellular target engagement and downstream pathway modulation (e.g., AKT phosphorylation) are primary readouts [1]. Its cellular IC50 of 102 nM provides a benchmark for assessing permeability and intracellular activity of PI3Kδ inhibitors.

Medicinal Chemistry for Low CYP3A4 Liability Scaffolds

The compound's very low CYP3A4 inhibition (IC50 = 10,000 nM) [1] makes it a valuable starting point or reference standard for medicinal chemistry campaigns aiming to design kinase inhibitors with minimized drug-drug interaction risks.

Aqueous Formulation Development

Due to the high aqueous solubility (≥ 25 mg/mL) of its hydrochloride salt form [1], this compound is a practical choice for assay development and in vivo studies requiring aqueous dosing vehicles without the use of DMSO or other potentially confounding organic solvents.

Building Block for SAR Studies at the Ester Position

As a well-characterized methyl ester, this compound is an essential control for SAR studies exploring the role of the ester moiety in potency, selectivity, and physicochemical properties when compared to the corresponding free acid (IC50 = 2.5-38 nM in biochemical assays) [2] and ethyl ester analogs .

Technical Documentation Hub

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